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Methyl n-hexyl disulfide

Gas Chromatography Method Development Volatile Sulfur Analysis

Methyl n-hexyl disulfide is an asymmetric dialkyl disulfide (C₇H₁₆S₂, MW 164.33) with a methyl group and an n-hexyl chain linked by a disulfide bond. It belongs to a class of organosulfur compounds known for their roles in flavor chemistry and self-assembled monolayers.

Molecular Formula C7H16S2
Molecular Weight 164.3 g/mol
CAS No. 64580-52-5
Cat. No. B14485684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl n-hexyl disulfide
CAS64580-52-5
Molecular FormulaC7H16S2
Molecular Weight164.3 g/mol
Structural Identifiers
SMILESCCCCCCSSC
InChIInChI=1S/C7H16S2/c1-3-4-5-6-7-9-8-2/h3-7H2,1-2H3
InChIKeyWZUAZKYWEVGSEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl n-hexyl disulfide (CAS 64580-52-5) Procurement: Key Chemical and Chromatographic Baseline


Methyl n-hexyl disulfide is an asymmetric dialkyl disulfide (C₇H₁₆S₂, MW 164.33) with a methyl group and an n-hexyl chain linked by a disulfide bond [1]. It belongs to a class of organosulfur compounds known for their roles in flavor chemistry and self-assembled monolayers. Unlike symmetric in-class analogs, its structural asymmetry imparts distinct chromatographic retention and olfactory properties critical for selection in analytical and flavor applications [2].

Why Interchanging Dialkyl Disulfides Fails: The Asymmetry and Volatility Gap


In-class compounds such as dimethyl disulfide (DMDS) or diallyl disulfide cannot be used interchangeably with methyl n-hexyl disulfide due to their vastly different chain lengths, symmetry, and resulting physicochemical properties. DMDS is highly volatile with a strong, pungent garlic note, while methyl n-hexyl disulfide offers a milder, green-onion aroma profile and significantly lower volatility [1]. Procurement decisions based solely on the disulfide chemotype risk mismatched sensory performance and incompatible GC retention windows, making targeted sourcing essential [2].

Quantitative Differentiation Guide for Methyl n-hexyl disulfide vs. Key Comparators


Kovats Retention Index on Polar Column (Isothermal) Head-to-Head Comparison

Under identical isothermal GC conditions (Carbowax 20M, 110 °C, packed column, He carrier), methyl n-hexyl disulfide exhibits a Kovats Retention Index (RI) of 1540, which is 435 units higher than dimethyl disulfide (RI 1105) and 362 units higher than methyl ethyl disulfide (RI 1178) [1]. This quantifies its significantly reduced volatility and increased polar interaction relative to shorter-chain disulfides, directly impacting separation and detection in complex matrices.

Gas Chromatography Method Development Volatile Sulfur Analysis

Van Den Dool and Kratz RI on Standard Wax Phase Compared to Industry Benchmarks

On a DB-Wax capillary column (temperature ramp, 60 m × 0.25 mm × 0.25 µm), methyl n-hexyl disulfide has a linear retention index (LRI) of 1605, placing it 527 index units above dimethyl disulfide (LRI 1078) and 140 units above diallyl disulfide (LRI 1465) [1][2]. This substantial gap prevents erroneous library matches and enables confident identification in food headspace analysis.

Flavor Chemistry GC-MS Library Matching Quality Control

Boiling Point and Vapor Pressure as Measures of Shelf-Stability

Methyl n-hexyl disulfide has a predicted boiling point of 211.9±9.0 °C at 760 mmHg and a vapor pressure of 0.3±0.4 mmHg at 25 °C . In contrast, dimethyl disulfide boils at 109 °C and diallyl disulfide at 185 °C . The target compound's lower volatility minimizes evaporative losses during formulation and extends headspace consistency in packaged products.

Formulation Stability Volatility Management Long-Term Storage

Olfactory Character and Natural Occurrence as a 'Green' Flavor Differentiator

Patent literature describes asymmetric methyl alkyl disulfides as imparting an 'onionic sweet smell and green fragrance' suitable for food and cosmetic use [1]. Unlike the pungent garlic/cauliflower odor of dimethyl disulfide or the sharp allium note of diallyl disulfide, methyl n-hexyl disulfide offers a milder, sweeter aroma profile. It is reported in Rosa canina essential oil, potentially supporting natural sourcing claims [2].

Natural Flavors Sensory Science Label Claims

Optimal Application Scenarios for Methyl n-hexyl disulfide Based on Evidence


GC-MS Flavor Reference Standard for Fermented Seafood Products

In fish sauce and other fermented seafood headspace analysis, methyl n-hexyl disulfide elutes at LRI 1605 on DB-Wax, clearly separated from the more abundant dimethyl (1078) and diallyl disulfides (1465) [1]. Procuring this compound as a pure standard rather than relying on a mixed disulfide cocktail allows for unequivocal peak assignment and accurate quantitation in complex matrices.

Design of Green-Onion Type Flavor Formulations

Flavorists can leverage the 'onionic sweet smell and green fragrance' character of methyl n-hexyl disulfide, as indicated in patent disclosures [2], to replicate the delicate top-note of fresh green onions in savory applications. This is unachievable with harsher, garlic-dominant disulfides like DMDS or DADS.

Low-Volatility Sulfur Donor in Self-Assembled Monolayer (SAM) Research

The asymmetric dialkyl disulfide structure of methyl n-hexyl disulfide, with one short methyl and one long hexyl chain, provides a distinct molecular footprint for forming mixed self-assembled monolayers on gold [3]. Its lower vapor pressure and higher boiling point compared to symmetric short-chain disulfides reduce evaporative loss during solution preparation, improving reproducibility in surface science studies.

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